N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVIIFQXNPBHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
Anticancer Properties
Thiazole derivatives, including N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, have been investigated for their anticancer activities. Research has shown that thiazoles can exhibit cytotoxic effects against multiple cancer cell lines. For instance, a study synthesized a series of phenylthiazole derivatives and assessed their activity against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). Although none of the tested compounds outperformed doxorubicin, some derivatives showed promising cytotoxicity with IC50 values indicating their potential for further development .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of thiazole derivatives is essential for optimizing their therapeutic potential. Variations in substituents on the thiazole ring can significantly influence biological activity. For example, certain substitutions have been linked to enhanced cytotoxicity in specific cancer cell lines, suggesting that careful design and modification can lead to more potent anticancer agents .
Other Biological Activities
Beyond anticancer properties, thiazole derivatives have been reported to possess a range of biological activities including:
- Antimicrobial : Some studies indicate that thiazoles can inhibit bacterial growth and exhibit antifungal properties.
- Anti-inflammatory : Thiazoles have shown potential in reducing inflammation through various biochemical pathways.
- Neuroprotective effects : Certain compounds within this class may protect neuronal cells from damage, suggesting applications in neurodegenerative diseases .
Case Study 1: Cytotoxicity Evaluation
A systematic evaluation of synthesized thiazole derivatives demonstrated varying levels of cytotoxicity across different cancer cell lines. The study highlighted that compounds with specific functional groups exhibited lower IC50 values, indicating higher potency against cancer cells compared to standard treatments like doxorubicin .
Case Study 2: Mechanistic Insights
Research into the molecular mechanisms revealed that certain thiazole derivatives could induce apoptosis via mitochondrial pathways, leading to increased caspase activity and subsequent cell death. This finding underscores the importance of further investigation into the signaling pathways affected by these compounds .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of these enzymes, preventing the formation of pro-inflammatory mediators .
Comparison with Similar Compounds
Quinazoline-Based EGFR Inhibitors
Compound 8b (4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide) shares the m-tolyl ureido group with the target compound but features a quinazoline core instead of a thiazole. The quinazoline scaffold is a well-established EGFR inhibitor framework, and compound 8b demonstrates potent activity with an IC50 of 14.8 nM against EGFR .
Thiazole Derivatives
Compound 31 ((S)-2-(1-(3-aminobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide) from shares the thiazole-carboxamide backbone but lacks the m-tolyl ureido group. Instead, it incorporates a 3-aminobenzamido substituent and a 2-benzoylphenyl side chain. While its biological target is unspecified, its synthesis highlights the versatility of thiazole derivatives in accommodating diverse substituents for tailored activity . The phenethyl group in the target compound may confer superior pharmacokinetic properties compared to the bulkier benzoylphenyl group in compound 31.
Isoquinoline Ureido Derivatives
describes isoquinoline derivatives (e.g., 4-carboxymethyl-cyclohexyl trans-6-[3-(2,4-difluoro-phenyl)-ureido]-3,4-dihydro-1H-isoquinoline-2-carboxylate) with halogenated aryl ureido groups. These compounds emphasize the role of halogen substituents (e.g., fluoro, chloro) in modulating target affinity and metabolic stability. In contrast, the m-tolyl group in the target compound employs a methyl group for hydrophobic interactions, which may reduce electronegativity but enhance lipophilicity .
Key Comparative Data
Mechanistic and Pharmacokinetic Insights
- Core Structure Impact: Thiazole vs. However, quinazolines like compound 8b exhibit stronger EGFR inhibition due to their ability to mimic ATP’s purine ring . Substituent Effects: The m-tolyl group in both the target compound and compound 8b suggests a shared pharmacophore for EGFR engagement. The phenethyl group in the target compound may enhance solubility compared to the N-methyl group in compound 8b, which could improve oral bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , involving amide coupling and ureido formation under controlled conditions .
Biological Activity
N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Overview of the Compound
This compound belongs to the thiazole class of compounds, which are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure features a thiazole core coupled with a phenethyl and m-tolyl group, contributing to its biological profile.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the inflammatory process as they facilitate the production of pro-inflammatory mediators. By binding to the active sites of these enzymes, the compound effectively reduces inflammation and pain.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. The inhibition of COX enzymes leads to a reduction in inflammatory markers, making it a potential candidate for treating inflammatory diseases.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, derivatives with similar thiazole structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and SKNMC (neuroblastoma). However, specific studies on this compound are still limited, necessitating further exploration into its efficacy compared to established chemotherapeutics like doxorubicin .
Acetylcholinesterase Inhibition
Another area of interest is its potential as an acetylcholinesterase inhibitor. Compounds with thiazole moieties have demonstrated inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's disease. The mechanism involves competitive inhibition at the enzyme's active site .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Case Studies
- Anti-inflammatory Studies : In a study assessing various COX inhibitors, N-phenethyl derivatives were found to selectively inhibit COX-2 over COX-1, indicating a favorable safety profile for long-term use in inflammatory conditions .
- Anticancer Efficacy : A series of phenylthiazole derivatives were synthesized and tested against cancer cell lines. Although none outperformed doxorubicin significantly, certain derivatives showed promising results against specific cell lines, suggesting that structural modifications could enhance efficacy .
- Neuroprotective Potential : The inhibition of acetylcholinesterase by thiazole-based compounds has been explored in various studies targeting Alzheimer's disease. Molecular docking studies have indicated favorable interactions between these compounds and the enzyme's active site .
Q & A
Q. Example Protocol :
- Step 1 : Synthesize the thiazole core via condensation of substituted thioureas with α-bromoketones in ethanol at 80°C for 12 hours .
- Step 2 : Introduce the phenethyl group via nucleophilic substitution or amidation .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate) .
Q. Methodological Approach :
- Use 2D NMR (COSY, HSQC) to confirm connectivity and resolve overlapping signals .
- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
- Validate purity via HPLC-MS to rule out impurities .
What purification strategies optimize yield and purity for hydrophobic thiazole derivatives?
Basic Research Question
Hydrophobic analogs (e.g., N-phenethyl-substituted) require:
- Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients .
- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) .
- Prep-HPLC : For >99% purity, employ gradients with 0.1% TFA modifier .
Example : Compound 110 was purified via prep-HPLC (35% yield, 99% purity) using a water/acetonitrile gradient .
What in vitro assays validate EGFR-targeted activity of this compound?
Advanced Research Question
EGFR inhibition is assessed via:
- Kinase Assays : Measure IC₅₀ using recombinant EGFR kinase and ATP-competitive substrates (e.g., ADP-Glo™) .
- Cellular Assays : Inhibit EGFR phosphorylation in A431 cells (Western blot) .
Key Finding : Analog 8b (structurally similar) showed IC₅₀ = 14.8 nM against mutant EGFR .
How do substituents on the phenyl ring affect bioactivity?
Advanced Research Question (SAR Analysis)
Basic Research Question
- HPLC : Use C18 columns (4.6 × 150 mm, 5 µm), 1.0 mL/min flow, 254 nm detection .
- LC-MS : Confirm molecular ions ([M+H]⁺) with <2 ppm mass error .
- Elemental Analysis : Carbon/Hydrogen/Nitrogen within ±0.4% of theoretical values .
How can conflicting cytotoxicity data across studies be reconciled?
Advanced Research Question
Discrepancies arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Cell Line Variability : Mutant EGFR (L858R/T790M) vs. wild-type sensitivity .
- Metabolic Stability : Hepatic microsomal degradation varies with species (human vs. rodent) .
Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., gefitinib) .
What computational tools predict binding modes to EGFR?
Advanced Research Question
- Docking : AutoDock Vina or Schrödinger Glide (PDB: 1M17) .
- MD Simulations : GROMACS for 100 ns to assess binding stability .
- Free Energy Calculations : MM-PBSA to rank substituent effects .
Key Insight : The m-tolyl group occupies the hydrophobic pocket near Met793 .
How is hydrolytic stability assessed under physiological conditions?
Basic Research Question
- Buffer Solutions : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
- LC-MS Monitoring : Track degradation products (e.g., free carboxylic acid) over 24 hours .
- Half-Life Calculation : First-order kinetics (e.g., t₁/₂ = 8.2 hours in PBS) .
What strategies address low solubility in aqueous buffers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
